molecular formula C2H6S2 B1211800 Methylsulfanylmethanethiol CAS No. 29414-47-9

Methylsulfanylmethanethiol

Cat. No.: B1211800
CAS No.: 29414-47-9
M. Wt: 94.2 g/mol
InChI Key: IXBUFAUQDFHNGI-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent, sulfurous aroma . This compound is known for its distinctive odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfanylmethanethiol can be synthesized from cyclopropane, 1-bromo-1-(methylthio)- . The reaction involves the use of specific reagents and conditions to achieve the desired product. The synthesis process typically requires careful control of temperature and pressure to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, methylthiomethylmercaptan is produced through the thiolation of methanol . This process involves the use of tungsten-alumina catalysts promoted with an alkali metal. The reaction is carried out at moderate temperatures and pressures to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Methylsulfanylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylsulfanylmethanethiol has several applications in scientific research and industry :

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the production of agrochemicals, petrochemicals, and polymers. .

Comparison with Similar Compounds

Properties

CAS No.

29414-47-9

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

IUPAC Name

methylsulfanylmethanethiol

InChI

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3

InChI Key

IXBUFAUQDFHNGI-UHFFFAOYSA-N

SMILES

CSCS

Canonical SMILES

CSCS

density

1.040-1.046

Key on ui other cas no.

29414-47-9

physical_description

Almost colourless liquid;  Pungent, sulfureous aroma

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

(methylthio)methanethiol
MeSCH2SH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylsulfanylmethanethiol
Reactant of Route 2
Methylsulfanylmethanethiol
Reactant of Route 3
Methylsulfanylmethanethiol
Reactant of Route 4
Methylsulfanylmethanethiol
Reactant of Route 5
Methylsulfanylmethanethiol
Reactant of Route 6
Methylsulfanylmethanethiol

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